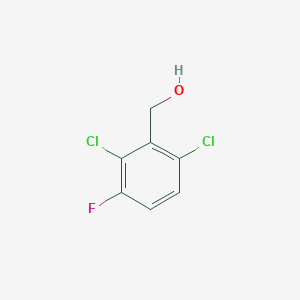

(2,6-Dichloro-3-fluorophenyl)methanol

Description

Historical Context and Discovery

The development of this compound emerged from systematic investigations into halogenated benzyl alcohol derivatives during the expansion of organofluorine chemistry research. While benzyl alcohol itself has been known since the nineteenth century and occurs naturally in various essential oils including jasmine, hyacinth, and ylang-ylang, the introduction of halogen substituents represents a more recent advancement in synthetic organic chemistry. The specific compound this compound was developed as part of broader research efforts to understand how halogen substitution patterns affect the conformational and chemical properties of aromatic alcohols.

Historical research into benzyl alcohol derivatives began with simple alkyl substitutions, but the incorporation of halogens, particularly fluorine, opened new avenues for pharmaceutical and materials science applications. The systematic study of ortho-halogenated benzyl alcohols gained momentum as researchers recognized their potential for creating compounds with enhanced stability, altered hydrogen bonding characteristics, and modified pharmacological properties. This compound specifically represents the intersection of chlorine and fluorine chemistry, combining the steric effects of chlorine atoms with the unique electronic properties imparted by fluorine substitution.

The industrial preparation methods for halogenated benzyl alcohols have evolved significantly, with early synthetic routes often involving harsh reaction conditions and limited selectivity. Modern approaches to synthesizing this compound typically employ more refined techniques that ensure proper regioselectivity and maintain the desired substitution pattern. These developments reflect the broader advancement in organofluorine chemistry, which has become increasingly sophisticated since the mid-twentieth century.

Significance in Organofluorine Chemistry

This compound occupies a particularly important position within organofluorine chemistry due to its unique substitution pattern and the resulting electronic effects. The presence of fluorine in the ortho position relative to the hydroxymethyl group creates distinctive intramolecular interactions that significantly influence the compound's conformational preferences and chemical behavior. Research has demonstrated that ortho-fluorination of benzyl alcohols leads to the formation of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, creating what is known as OH···F intramolecular hydrogen bonds.

The electronic effects of fluorine substitution in this compound are particularly noteworthy because fluorine serves as both an electron-withdrawing group and a potential hydrogen bond acceptor. Studies on related fluorinated benzyl alcohols have shown that the presence of fluorine atoms can increase the hydrogen bond donating capacity of the alcohol group, with measured increases in hydrogen bond acidity values ranging from 0.5 to 1.4 kilojoules per mole compared to non-fluorinated counterparts. This enhancement in hydrogen bonding capacity makes this compound particularly valuable for applications requiring strong intermolecular interactions.

The dual presence of chlorine atoms at positions 2 and 6, combined with fluorine at position 3, creates a unique electronic environment that distinguishes this compound from other halogenated benzyl alcohols. The chlorine atoms contribute significant steric bulk and moderate electron-withdrawing effects, while the fluorine atom provides strong electron withdrawal and potential for intramolecular hydrogen bonding. This combination results in a compound with distinct conformational preferences and chemical reactivity patterns that are of considerable interest in both theoretical and applied chemistry research.

Organofluorine chemistry principles dictate that the incorporation of fluorine atoms can dramatically alter the properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of this compound, the strategic placement of the fluorine atom enhances these effects while the chlorine substituents provide additional opportunities for molecular recognition and binding interactions.

Position within Halogenated Benzyl Alcohol Classification

This compound belongs to the broader classification of halogenated benzyl alcohols, which represent a diverse family of compounds characterized by the presence of halogen atoms on the aromatic ring of benzyl alcohol. Within this classification system, the compound can be specifically categorized as a trihalogenated benzyl alcohol, featuring two chlorine atoms and one fluorine atom. This places it in a unique subclass that combines the properties of both chlorinated and fluorinated aromatic alcohols.

The systematic classification of halogenated benzyl alcohols typically considers both the number and position of halogen substituents. Monohalogenated benzyl alcohols, such as those containing single chlorine, bromine, or fluorine substituents, exhibit different conformational behaviors compared to polyhalogenated derivatives. Research on conformational preferences has shown that halogen substitution in the ortho positions relative to the hydroxymethyl group leads to significant changes in molecular geometry and intramolecular interactions.

Comparative studies of halogenated benzyl alcohols have revealed that compounds with ortho-halogen substitution can exist in multiple conformational states, including achiral and chiral conformations. For this compound, the presence of multiple halogen substituents creates complex conformational landscapes where different molecular geometries compete for stability. The ortho-positioned chlorine and fluorine atoms can participate in various intramolecular interactions, leading to conformational preferences that differ significantly from those observed in simpler halogenated derivatives.

Within the halogenated benzyl alcohol family, compounds containing fluorine typically exhibit enhanced hydrogen bonding capabilities and altered electronic properties compared to their purely chlorinated or brominated counterparts. The unique positioning of substituents in this compound places it in a specialized category where both steric and electronic effects of different halogens combine to create distinctive chemical behavior patterns.

Nomenclature and Structural Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for substituted aromatic alcohols. The compound name indicates the presence of chlorine atoms at positions 2 and 6 of the phenyl ring, with fluorine at position 3, and a methanol group attached to the aromatic system. Alternative nomenclature systems may refer to this compound as 2,6-dichloro-3-fluorobenzyl alcohol, emphasizing the benzyl alcohol structural framework.

The Chemical Abstracts Service registry number for this compound is 1507759-34-3, providing a unique identifier for this specific compound within chemical databases. This CAS number distinguishes it from related isomers and structural analogs that may have different substitution patterns or molecular arrangements. The molecular formula C₇H₅Cl₂FO reflects the elemental composition, indicating seven carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom.

Structural identification systems utilize various analytical techniques to characterize this compound and distinguish it from similar compounds. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with characteristic chemical shifts corresponding to the different hydrogen environments created by the halogen substituents. The presence of fluorine introduces additional complexity to spectroscopic analysis, as fluorine-19 nuclear magnetic resonance can provide complementary structural information.

The Simplified Molecular Input Line Entry System representation for this compound is C1=CC(=C(C(=C1F)Cl)CO)Cl, which encodes the molecular structure in a text-based format suitable for database storage and computational analysis. This systematic encoding allows for precise identification and retrieval of structural information across different chemical databases and software systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂FO |

| CAS Registry Number | 1507759-34-3 |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | This compound |

| Alternative Names | 2,6-Dichloro-3-fluorobenzyl alcohol |

Advanced structural characterization methods, including mass spectrometry and infrared spectroscopy, provide additional confirmation of molecular identity and purity. Mass spectrometric analysis typically shows characteristic fragmentation patterns related to the loss of halogen atoms or the hydroxymethyl group, while infrared spectroscopy reveals characteristic absorption bands corresponding to the carbon-halogen bonds and the alcohol functional group.

Properties

IUPAC Name |

(2,6-dichloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227611-90-6 | |

| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 2,6-Dichloro-3-fluoroacetophenone Using Sodium Borohydride

Procedure :

Dissolve 2,6-dichloro-3-fluoroacetophenone in ethanol at room temperature. Add sodium borohydride portion-wise under stirring and maintain the reaction for approximately 2 hours at room temperature. After completion, quench the reaction with hydrochloric acid to adjust pH to 2, followed by extraction with ethyl acetate. The organic phase is washed sequentially with saturated sodium carbonate and brine, dried, and solvent removed to yield this compound as a light yellow viscous liquid.Advantages :

This method is straightforward, uses mild conditions, and yields high purity product suitable for further reactions without extensive purification.Reference :

This method is described in a patent detailing the preparation of the (S)-enantiomer, but the reduction step applies generally to racemic or achiral synthesis as well.

Enantioselective Synthesis via Resolution and Reduction

-

- Reduction of 2,6-dichloro-3-fluoroacetophenone to racemic this compound using sodium borohydride.

- Formation of a half-ester intermediate by reaction with tetrahydrophthalic anhydride in the presence of catalytic DMAP under reflux.

- Resolution of the racemic mixture by reaction with (S)-1-phenylethylamine or s-methylbenzylamine to form diastereomeric salts.

- Hydrolysis of the salt to liberate the (S)-enantiomer of this compound.

-

- Esterification: reflux with DMAP catalyst for ~1.5 hours.

- Resolution: stirring with chiral amine, reflux until solids dissolve, then slow cooling to precipitate diastereomers.

- Hydrolysis: treatment with 2N HCl at room temperature for 1 hour, followed by alkaline extraction at 50°C.

Benefits :

This method provides high optical purity (enantiomeric excess >97%) and is suitable for large-scale industrial production due to the recyclability of reagents and simplified purification steps.Reference :

Detailed in patent CN104058935A.

Hydrolysis of (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethyl Acetate

Method :

The acetate derivative (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate is hydrolyzed using sodium methoxide (0.5 M in methanol) at 0°C under nitrogen atmosphere. The reaction mixture is stirred for 4 hours at room temperature, then solvent evaporated. The residue is dissolved in water and neutralized with sodium acetate-acetic acid buffer to pH 7, followed by extraction with ethyl acetate. The organic layer is dried and evaporated to yield the (S)-alcohol with high enantiomeric purity (~97% ee) and good yield (~95%).Advantages :

This method is effective for enantiopure preparation and uses mild basic hydrolysis conditions.Reference :

Reported in ChemicalBook synthesis data.

Reaction Conditions Summary Table

Research Findings and Analysis

Selectivity and Purity :

The enantioselective methods employing chiral amines for resolution provide (S)-1-(2,6-Dichloro-3-fluorophenyl)methanol with enantiomeric excess above 97%, critical for pharmaceutical applications.Scalability :

The described methods are suitable for industrial scale due to simple work-up, recovery of reagents (e.g., phthalic acid and chiral amine), and avoidance of chromatography.Reagent Efficiency :

Sodium borohydride is preferred for selective ketone reduction due to its mildness and cost-effectiveness. The use of sodium methoxide for hydrolysis is efficient for acetate intermediates.Purification :

The product is typically purified by extraction, washing, drying, and solvent removal. Crystallization of diastereomeric salts aids in optical resolution.

Additional Notes on Precursor Preparation

- The key precursor, 2,6-dichloro-3-fluoroacetophenone, can be synthesized industrially by chlorination and fluorination of benzoyl derivatives under controlled conditions, followed by purification via recrystallization or distillation. This precursor’s quality directly affects the downstream preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2,6-Dichloro-3-fluorophenyl)methanone.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: (2,6-Dichloro-3-fluorophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula for (2,6-Dichloro-3-fluorophenyl)methanol is C₇H₆Cl₂F.OH. Its structure includes a hydroxymethyl group (-CH₂OH), which contributes to its reactivity. The compound can undergo several chemical transformations:

| Reaction Type | Product |

|---|---|

| Oxidation | (2,6-Dichloro-3-fluorophenyl)methanone |

| Substitution | Various substituted derivatives |

The presence of halogen substituents influences its electronic properties, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly useful for developing drugs targeting specific receptors or enzymes due to its enhanced binding affinity attributed to halogen substitutions. Recent studies have indicated its potential role in drug development for neurodegenerative diseases like Alzheimer’s by modulating neurotransmitter systems and reducing oxidative stress.

Materials Science

The compound is also explored in materials science for the development of advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with tailored characteristics suitable for specific applications.

Biological Studies

In biological research, this compound has been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Synthesis and Evaluation

A notable study involved synthesizing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol through kinetic enzymatic hydrolysis using lipases. This method yielded high enantioselectivity, suggesting that derivatives of this compound could be effective in developing chiral drugs with specific biological activities .

Antimicrobial Activity

Research into the antimicrobial properties of halogenated phenylmethanols has highlighted the effectiveness of this compound against various pathogens. The compound's structural characteristics contribute to its ability to inhibit bacterial growth effectively .

Potential Drug Development

The compound's potential extends to developing prodrugs for existing therapies. Modifications involving this compound have been explored to improve drug activation under hypoxic conditions, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

Structural Difference: Replaces the methanol (-CH₂OH) group with ethanol (-CH(OH)CH₃). Synthesis: Produced via enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B), achieving >97% enantiomeric excess . Applications: Direct intermediate in Crizotinib synthesis. The ethanol derivative’s longer alkyl chain enhances solubility in organic solvents compared to the methanol analog, facilitating coupling reactions with aminopyridine moieties . Key Data:

(2,6-Dichloro-3-methoxyphenyl)methanol

Structural Difference: Fluorine at position 3 replaced by methoxy (-OCH₃). Synthesis: Likely synthesized via nucleophilic substitution or reduction of corresponding aldehydes. Methoxy’s electron-donating nature alters reactivity and hydrogen-bonding patterns in crystal structures . Applications: Less common in pharmaceuticals but used in agrochemical research.

(3-Bromo-2,6-difluorophenyl)methanol

Structural Difference : Chlorines replaced by bromine (position 3) and fluorines (positions 2 and 6).

Properties : Bromine’s higher atomic weight and leaving-group capability make this compound more reactive in substitution reactions. However, increased toxicity necessitates stringent handling per Safety Data Sheets .

Chalcone Derivatives (e.g., (2E)-1-(2,6-Dichloro-3-fluorophenyl)ethanone)

Structural Difference: Methanol replaced by propenone (-CO-CH=CH-Ar) groups. Synthesis: Synthesized via Claisen-Schmidt condensation of ketones and aldehydes under basic conditions . Biological Activity: Exhibits broad antimicrobial and anticancer properties, unlike the specialized kinase inhibition of this compound derivatives. Higher melting points (~150–200°C) due to extended conjugation .

Critical Analysis

- Reactivity: Electron-withdrawing groups (Cl, F) in this compound enhance stability but reduce nucleophilicity compared to methoxy-substituted analogs.

- Synthetic Challenges : Enzymatic methods (e.g., lipases) provide high enantiopurity but require optimization for scalability .

Biological Activity

(2,6-Dichloro-3-fluorophenyl)methanol is an organic compound with the molecular formula . As a derivative of phenylmethanol, it features two chlorine atoms at the 2 and 6 positions and one fluorine atom at the 3 position of the phenyl ring. This unique substitution pattern imparts distinct biological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound can undergo various chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to form (2,6-Dichloro-3-fluorophenyl)methanone.

- Substitution Reactions : The halogen atoms can participate in nucleophilic aromatic substitution reactions.

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | (2,6-Dichloro-3-fluorophenyl)methanone |

| Substitution | Various substituted derivatives depending on the nucleophile used |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has shown potential in modulating neurotransmitter systems and reducing oxidative stress, which is particularly relevant in neurodegenerative disease research.

Neuroprotective Effects

Research indicates that this compound may play a role in drug development for conditions like Alzheimer’s disease. It is believed to enhance cognitive function by influencing pathways associated with neuronal health and neurotransmitter balance.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of halogenated phenylmethanols, including this compound. In vitro tests have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Synthesis and Evaluation

A notable study involved synthesizing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via kinetic enzymatic hydrolysis using lipases. The results indicated high enantioselectivity, suggesting that derivatives of this compound could be effective in developing chiral drugs with specific biological activities .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceuticals targeting specific receptors or enzymes. Its halogen substitutions enhance binding affinity and specificity, making it a valuable scaffold for drug design.

Potential Drug Development

Research has highlighted its potential role in developing prodrugs for existing therapies, such as crizotinib. Modifications involving this compound have been explored to improve drug activation under hypoxic conditions, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,6-dichloro-3-fluorophenyl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via reduction of the corresponding ketone precursor, 1-(2,6-dichloro-3-fluorophenyl)ethanone, using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol under inert atmosphere. Purification involves column chromatography (silica gel, hexane/ethyl acetate) .

- Critical Parameters :

-

Temperature control (0–5°C during ketone reduction prevents side reactions).

-

Solvent choice (ethanol favors Claisen-Schmidt condensation byproducts; THF minimizes this).

-

Stoichiometric excess of reducing agent (1.2–1.5 eq.) improves yield.

Synthetic Route Yield (%) Purity (HPLC) Key Reference NaBH₄ in THF (0°C) 78 98.5% LiAlH₄ in Et₂O (reflux) 85 97.2%

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz) due to Cl/F substituents.

- Methanol -CH₂OH group shows a triplet at δ 4.8 ppm (J = 6.2 Hz) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated aryl alcohols like this compound?

- X-ray Diffraction : Single-crystal analysis reveals planarity of the aromatic ring and torsion angles of the -CH₂OH group. Disorder in fluorine positions (if present) is modeled using PART instructions in SHELXL .

- Key Metrics :

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are most effective?

- Methodology : Use chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB). Mobile phase: hexane/isopropanol (90:10, 0.8 mL/min). Retention times: 12.3 min (R) and 14.7 min (S) .

- Enantiomeric Excess (ee) : >99% achieved via enzymatic resolution using lipase B (Candida antarctica) in tert-butyl methyl ether .

Q. What role do weak intermolecular interactions (C–H···F/O) play in the crystal packing of this compound?

- Graph-Set Analysis : Chains of C–H···F interactions (R²₂(8) motifs) stabilize the lattice. π-π stacking (interplanar distance: 3.45–3.68 Å) further enhances packing .

- Mercury Software : Visualize interaction motifs and compare packing similarity with analogs using the Materials Module .

| Interaction Type | Distance (Å) | Symmetry Code |

|---|---|---|

| C9–H9···F1 | 2.41 | x, y, z |

| C12–H12···O1 | 2.38 | 1-x, 1-y, 1-z |

Q. How can crystallographic disorder in the fluorine position be modeled and refined?

- Refinement Strategy : Split fluorine occupancy over two meta-positions (0.5:0.5) using PART and SUMP constraints in SHELXL. Fix C–F bond lengths to 1.33 Å during refinement .

- Validation : Check residual electron density (<0.3 eÅ⁻³) and displacement parameters (Ueq < 0.05 Ų).

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

- DFT Calculations (B3LYP/6-311+G(d,p)) :

- HOMO/LUMO analysis shows high electrophilicity at the para-Cl position.

- Oxidation to the ketone (Ea = 28.5 kcal/mol) is favored over esterification .

Data Contradictions and Solutions

- Discrepancy in Melting Points : Reported values range from 361–388 K due to polymorphism or solvent retention. Use DSC to identify polymorphs and ensure solvent-free crystallization .

- Stereochemical Assignments : Conflicting ee values in early studies resolved by using chiral derivatizing agents (e.g., Mosher’s esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.